molecular formula C7H17N3O B1280128 4-(3-Hydrazinylpropyl)morpholine CAS No. 59749-74-5

4-(3-Hydrazinylpropyl)morpholine

Cat. No.: B1280128
CAS No.: 59749-74-5
M. Wt: 159.23 g/mol
InChI Key: RPKHDUBCKJZLAA-UHFFFAOYSA-N
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Description

4-(3-Hydrazinylpropyl)morpholine is an organic compound with the molecular formula C7H17N3O. It is a derivative of morpholine, featuring a hydrazine group attached to a propyl chain, which is further connected to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydrazinylpropyl)morpholine typically involves the reaction of morpholine with a suitable hydrazine derivative. One common method is the reaction of 3-chloropropylhydrazine with morpholine under basic conditions. The reaction proceeds as follows:

    Reaction of 3-chloropropylhydrazine with morpholine: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydrazinylpropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides, while reduction may produce amines.

Scientific Research Applications

4-(3-Hydrazinylpropyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic pathways. The hydrazine group can form reactive intermediates that disrupt cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the hydrazine group.

    4-(3-Hydrazinylpropyl)piperazine: Similar structure but with a piperazine ring instead of morpholine.

    4-(3-Hydrazinylpropyl)pyrazole: Contains a pyrazole ring instead of morpholine.

Uniqueness

4-(3-Hydrazinylpropyl)morpholine is unique due to the presence of both the morpholine ring and the hydrazine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-morpholin-4-ylpropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c8-9-2-1-3-10-4-6-11-7-5-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKHDUBCKJZLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499958
Record name 4-(3-Hydrazinylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-74-5
Record name 4-(3-Hydrazinylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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